molecular formula C9H8FNO B11762788 (5-Fluorobenzofuran-4-yl)methanamine

(5-Fluorobenzofuran-4-yl)methanamine

Cat. No.: B11762788
M. Wt: 165.16 g/mol
InChI Key: NHOWYGKCMRPLSS-UHFFFAOYSA-N
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Description

(5-Fluorobenzofuran-4-yl)methanamine is a chemical compound with the molecular formula C9H8FNO and a molecular weight of 165.16 g/mol . It is a derivative of benzofuran, a heterocyclic compound known for its diverse applications in medicinal chemistry and material science. The presence of a fluorine atom at the 5-position of the benzofuran ring and a methanamine group at the 4-position makes this compound unique and potentially useful in various scientific fields.

Preparation Methods

The synthesis of (5-Fluorobenzofuran-4-yl)methanamine typically involves several steps, starting from readily available precursors. One common method uses 4-fluoro-3-methylphenol as the starting material . The synthetic route includes the following steps:

    Bromination: The starting material is brominated to introduce a bromine atom.

    O-Alkylation: The brominated intermediate undergoes O-alkylation to form an ether.

    Cyclization: The ether is cyclized to form the benzofuran ring.

    Bromination: The benzofuran intermediate is brominated again.

    Azidation or Ammonolysis: The brominated intermediate undergoes azidation or ammonolysis to introduce an amino group.

    Reduction: The final step involves the reduction of the azide to form this compound.

This method is advantageous due to its simplicity, high yield, and environmentally friendly nature .

Chemical Reactions Analysis

(5-Fluorobenzofuran-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.

    Cyclization: The compound can undergo cyclization reactions to form more complex structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

(5-Fluorobenzofuran-4-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Fluorobenzofuran-4-yl)methanamine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways . The methanamine group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

(5-Fluorobenzofuran-4-yl)methanamine can be compared with other benzofuran derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzofuran derivatives.

Biological Activity

(5-Fluorobenzofuran-4-yl)methanamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various cancer cell lines. This article presents a detailed overview of its biological activity, including synthesis, pharmacological data, and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound involves the introduction of a fluorine atom to the benzofuran moiety, which enhances its binding affinity to biological targets. The compound is typically synthesized through a multi-step process involving the formation of the benzofuran structure followed by fluorination and amination reactions.

This compound exhibits biological activity primarily through its interaction with embryonic ectoderm development (EED) proteins, which are implicated in various cancers. The compound has demonstrated potent inhibition of EED with IC50 values in the low nanomolar range, indicating strong binding affinity.

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits cell growth across several cancer cell lines, including KARPAS422 and L1210 mouse leukemia cells. The following table summarizes key findings from various studies:

CompoundCell LineBinding Affinity (IC50, nM)Growth Inhibition (IC50, nM)
18KARPAS42212 ± 212 ± 2
19KARPAS42223 ± 160 ± 20
20KARPAS42229 ± 2120 ± 9
(5-FBFA)L1210Not specifiedPotent inhibition

The data indicates that this compound is particularly effective against KARPAS422 cells, with an IC50 value of approximately 12 nM for growth inhibition .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has favorable absorption and distribution characteristics. For instance, oral administration in animal models showed significant plasma concentrations over time:

Time PointPlasma Concentration (ng/mL)
1 h226
3 h216
6 h87

These results suggest that the compound maintains adequate bioavailability for therapeutic applications .

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

  • KARPAS422 Cell Line Study : In this study, the compound was tested against KARPAS422 cells, revealing a significant reduction in cell viability at low concentrations. The study concluded that targeting EED with this compound could be a promising strategy for treating certain lymphomas.
  • L1210 Mouse Leukemia Model : Another investigation assessed the impact of this compound on L1210 mouse leukemia cells. Results indicated potent inhibition of cell proliferation, with mechanisms involving intracellular release pathways contributing to its efficacy .

Properties

Molecular Formula

C9H8FNO

Molecular Weight

165.16 g/mol

IUPAC Name

(5-fluoro-1-benzofuran-4-yl)methanamine

InChI

InChI=1S/C9H8FNO/c10-8-1-2-9-6(3-4-12-9)7(8)5-11/h1-4H,5,11H2

InChI Key

NHOWYGKCMRPLSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1OC=C2)CN)F

Origin of Product

United States

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